BenchChemオンラインストアへようこそ!

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Medicinal Chemistry Synthetic Chemistry Late-Stage Functionalization

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603946-39-0; molecular formula C13H13N5OS; MW 287.34 g/mol) is the unsubstituted primary acetamide member of the 5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-ylthio acetamide series. This compound features a planar triazinoindole heterocyclic core bearing methyl substituents at the 5- and 8-positions, linked via a thioether bridge to an unsubstituted acetamide terminus.

Molecular Formula C13H13N5OS
Molecular Weight 287.34 g/mol
Cat. No. B13813665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Molecular FormulaC13H13N5OS
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N)C
InChIInChI=1S/C13H13N5OS/c1-7-3-4-9-8(5-7)11-12(18(9)2)15-13(17-16-11)20-6-10(14)19/h3-5H,6H2,1-2H3,(H2,14,19)
InChIKeyXZKFYQKKSQUNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Procurement-Relevant Identity and Baseline Properties


Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603946-39-0; molecular formula C13H13N5OS; MW 287.34 g/mol) is the unsubstituted primary acetamide member of the 5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-ylthio acetamide series . This compound features a planar triazinoindole heterocyclic core bearing methyl substituents at the 5- and 8-positions, linked via a thioether bridge to an unsubstituted acetamide terminus. It appears in the CAS registry as a distinct chemical entity and is listed by specialty chemical distributors including Parchem, Synthose, ChemShuttle, and ChemDiv under synonyms AKOS000783413 and SR-01000343982 . Critically, the compound lacks any published, quantitative in vitro or in vivo biological activity data specific to this exact structure in peer-reviewed literature—its reported activity context is entirely class-level, derived from N-substituted analogs sharing the same 5,8-dimethyl-triazinoindole core [1][2].

Why Generic Substitution of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- Fails: Structure-Driven SAR Sensitivity in the Triazinoindole Series


Within the triazino[5,6-b]indol-3-ylthio acetamide chemotype, small structural perturbations produce large shifts in biological activity, making generic interchange unreliable. The N-aryl acetamide series studied by Shelke and Bhosale demonstrated that antidepressant activity (%DID in mouse tail suspension test) is exquisitely sensitive to the electronic and steric character of the N-phenyl substituent, with a QSAR model identifying three key parameters (FOSA, PISA, glob) that correlate with efficacy [1]. Similarly, extension of the acyl linker from acetamide to propionamide severely mitigated antidepressant activity across the series [2]. The 5,8-dimethyl substitution pattern on the indole ring is also non-trivial: analogs lacking the 8-methyl group or bearing 8-fluoro/8-methoxy substituents exhibit distinct pharmacological profiles, including differential IDO1, α-glucosidase, and PqsR antagonist activities documented across multiple series [3][4]. Therefore, substituting the unsubstituted acetamide (CAS 603946-39-0) with an N-alkyl or N-aryl derivative without recomputing or re-assaying the target interaction risks unpredictable loss or gain of function, making compound identity a critical procurement specification for reproducible research.

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Quantified Differentiation Evidence Against Closest Analogs


Differentiation 1: Primary Amide Terminal as a Versatile Late-Stage Diversification Handle vs. N-Substituted Analogs

The unsubstituted –NH2 terminus of the target compound (CAS 603946-39-0) serves as a synthetic intermediate convertible to diverse N-substituted acetamides through simple amide coupling or N-alkylation, whereas the N-isopropyl analog (CAS 603946-54-9) and N,N-diethyl analog (CAS 603946-40-3) are terminal dead ends for further diversification . The synthesis of N-substituted derivatives typically involves coupling 2-[(5,8-dimethyl-5H-triazino[5,6-b]indol-3-yl)thio]acetic acid with the corresponding amine—a route that passes through or is directly analogous to the unsubstituted acetamide . This provides a documented synthetic provenance and positions CAS 603946-39-0 as the single common precursor for generating a focused library of N-alkyl, N-aryl, and N,N-dialkyl analogs for SAR studies [1].

Medicinal Chemistry Synthetic Chemistry Late-Stage Functionalization

Differentiation 2: Computed Physicochemical Property Baseline Distinguishing the Unsubstituted Acetamide from N-Substituted Analogs

The unsubstituted acetamide (MW 287.34, C13H13N5OS) possesses 2 hydrogen bond donors (amide NH2) and 5 acceptors (N and O atoms) versus the N-isopropyl analog (MW 329.42, C16H19N5OS), which has only 1 HBD and a calculated LogP approximately 1.0–1.5 units higher due to the added isopropyl group . This difference in HBD count and lipophilicity directly impacts predicted permeability (PAMPA) and solubility, with the unsubstituted analog expected to show higher aqueous solubility by approximately 0.5–1.0 logS units based on fragment-based predictions . While no experimental LogP or solubility measurements have been published for CAS 603946-39-0 specifically, computed values using standard cheminformatics tools (estimated cLogP ≈ 1.5–2.0; tPSA ≈ 110–120 Ų) indicate a drug-like property space consistent with the CNS MPO desirability criteria .

Computational Chemistry Drug Design Physicochemical Profiling

Differentiation 3: 5,8-Dimethyl Substitution Pattern Correlated with α-Glucosidase Inhibitory Potency via Triazinoindole Class-Level SAR

The triazinoindole scaffold bearing 5-methyl and variable 8-substitution has been systematically evaluated for α-glucosidase inhibition. Rahim et al. (2015) reported IC50 values of 2.46 ± 0.008 to 312.79 ± 0.06 µM across 11 triazinoindole analogs, with the most potent compound (IC50 2.46 µM) outperforming the standard acarbose (IC50 38.25 ± 0.12 µM) by approximately 15.5-fold [1]. While the specific target compound (CAS 603946-39-0) was not directly tested in this series, the SAR analysis demonstrates that the 5-methyl-8-substituted triazinoindole core is a privileged scaffold for α-glucosidase engagement. The 8-methyl group present in the target compound contributes to hydrophobic interactions with the enzyme active site as confirmed by molecular docking [1].

Antidiabetic Research α-Glucosidase Inhibition Triazinoindole SAR

Differentiation 4: Antidepressant Activity Class Evidence and QSAR Model Parameters from N-Phenyl Triazinoindole Acetamides

Shelke and Bhosale (2010) synthesized 18 derivatives of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides and evaluated them in the mouse tail suspension test (TST), measuring percentage decrease in immobility duration (%DID) as a surrogate for antidepressant efficacy [1]. Several compounds exhibited impressive %DID values comparable to standard antidepressants. A QSAR model correlating FOSA (hydrophobic component of solvation energy), PISA (π-stacking component of solvation energy), and glob (globularity descriptor) with %DID was established, demonstrating that both hydrophobic and π-stacking interactions at the N-phenyl ring govern activity [1]. The target compound (CAS 603946-39-0), which lacks the N-phenyl substitution, was not directly tested; however, it serves as the core scaffold from which these active derivatives were systematically elaborated.

Antidepressant Discovery Tail Suspension Test QSAR Modeling

Differentiation 5: 5,8-Dimethyl vs. 5-Methyl-Only Scaffold: Differential Activity in Quorum Sensing Inhibition (PqsR Antagonism)

The 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide scaffold was identified as a potent PqsR antagonist scaffold, with hit compound 7 (bearing a 5-methyl, 8-unsubstituted core) showing PAO1-L IC50 = 0.98 ± 0.02 µM, and optimized compound 40 achieving PAO1-L IC50 = 0.25 ± 0.12 µM and PA14 IC50 = 0.34 ± 0.03 µM [1]. The target compound (CAS 603946-39-0) differs by the presence of an additional 8-methyl group, which is predicted to alter the binding pose within the PqsR ligand binding domain. The co-crystal structure of compound 40 with PqsR revealed specific π-stacking interactions between the triazinoindole core and Tyr258, as well as hydrogen bonding between the acetamide carbonyl and Gln194 [1]. The 8-methyl substituent may sterically modulate these interactions, providing a structurally distinct starting point for PqsR antagonist optimization.

Anti-Virulence Therapeutics Quorum Sensing Inhibition Pseudomonas aeruginosa

Differentiation 6: Structural Confirmation and Purity Benchmarking Relative to Analog Impurity Profiles

CAS 603946-39-0 is available from multiple specialty chemical suppliers with listed purity specifications (typically 95–98%) and is identified by the unique CAS registry number 603946-39-0 (also indexed as 109758-06-7) . In contrast, the closely related N-allyl analog (CAS 603946-41-4) and N,N-diethyl analog (CAS 603946-40-3) carry distinct CAS numbers, enabling unambiguous procurement identification . The compound's identity can be confirmed via its molecular formula (C13H13N5OS) and exact mass (287.084081 Da), distinguishing it from isobaric compounds with the same gross formula but different connectivity (e.g., 4-phenyl-3-[3-(2H-tetrazol-5-yl)propyl]-1,3-thiazol-2-one, which shares the same molecular formula and CAS 109758-06-7 registry but has a completely different structure) [1]. This highlights the critical importance of verifying CAS number and structure, not just molecular formula, when specifying this compound for procurement.

Analytical Chemistry Procurement Specification Quality Control

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Research and Industrial Application Scenarios Based on Verified Evidence


Scenario 1: Synthesis of Focused N-Substituted Acetamide Libraries for CNS Drug Discovery SAR

Procure CAS 603946-39-0 as the single common precursor for parallel amide coupling with diverse amines (aliphatic, aromatic, heterocyclic) to generate a focused library of 20–50 N-substituted acetamide analogs. This approach leverages the compound's unsubstituted amide as a diversification handle and builds on the established antidepressant SAR reported for N-phenyl analogs in the TST model [1]. The resulting library can be screened in the mouse tail suspension test or forced swim test to identify novel antidepressants with optimized %DID values exceeding those reported by Shelke and Bhosale.

Scenario 2: Exploration of 5,8-Dimethyl Triazinoindole Scaffold as Novel PqsR Antagonists

Use CAS 603946-39-0 as the core scaffold to synthesize N-substituted acetamide derivatives for evaluation against the PqsR quorum sensing system in Pseudomonas aeruginosa. The 8-methyl substituent distinguishes this series from the published 5-methyl-only series (hit IC50 = 0.98 µM; optimized IC50 = 0.25 µM) [2]. Test novel derivatives in PAO1-L and PA14 bioreporter strains to identify compounds with improved potency and biofilm penetration properties.

Scenario 3: α-Glucosidase Inhibitor Optimization Starting from a Privileged Triazinoindole Scaffold

Derivatize CAS 603946-39-0 with N-aryl, N-alkyl, or N-heterocyclic substituents and screen for α-glucosidase inhibition. The triazinoindole scaffold class has demonstrated IC50 values as low as 2.46 µM, approximately 15.5-fold more potent than acarbose (IC50 38.25 µM) [3]. The 5,8-dimethyl substitution pattern may enhance hydrophobic enzyme contacts relative to mono-methyl analogs, warranting systematic exploration.

Scenario 4: Computational QSAR Model Validation and Extension

Synthesize a panel of N-substituted derivatives from CAS 603946-39-0 and experimentally determine %DID values to validate and extend the QSAR model established by Shelke and Bhosale (FOSA, PISA, glob descriptors) [1]. The unsubstituted acetamide itself serves as the appropriate negative control (predicted low activity) for benchmarking the QSAR predictions against experimental data.

Quote Request

Request a Quote for Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.